
Naloxone hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de naloxone est un antagoniste opioïde synthétique utilisé principalement pour contrer les effets du surdosage aux opioïdes. Il est particulièrement efficace pour inverser la dépression du système nerveux central et respiratoire mettant la vie en danger causée par les opioïdes. Le chlorhydrate de naloxone a une forte affinité pour les récepteurs μ-opioïdes, où il agit comme un agoniste inverse, déplaçant rapidement les opioïdes de ces récepteurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de naloxone commence généralement par la thébaïne comme matière première. La thébaïne subit une oxydation et une réduction pour former des composés intermédiaires. Ces intermédiaires sont ensuite soumis à une série de réactions, y compris l’estérification, l’hydrolyse et l’allylation, pour former la naloxone. L’étape finale implique la formation de chlorhydrate de naloxone en faisant réagir la base libre de naloxone avec de l’acide chlorhydrique .
Méthodes de production industrielle : La production industrielle de chlorhydrate de naloxone implique une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques. Le chlorhydrate de naloxone est ensuite formulé dans diverses formes posologiques, y compris des solutions injectables et des sprays nasaux .
Analyse Des Réactions Chimiques
Synthetic Pathways
Naloxone hydrochloride is synthesized from thebaine through sequential oxidation, reduction, and functional group modifications. Key steps include:
Stepwise Synthesis (CN104230945A/B ):
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Oxidation of thebaine | Acetic anhydride, 70°C | 85-90% |
2 | Reduction to dihydrothebaine | Boron tribromide, toluene (10–40°C) | 80-85% |
3 | Allylation at N-17 position | Allyl chloride, NaHCO₃, ethanol (80–90°C) | 75-80% |
4 | Demethylation | Hydrochloric acid, reflux (30h) | 70-75% |
5 | Hydrolysis of ester groups | Boric acid, ethanol (75–85°C) | 90-93% |
6 | Salt formation (HCl addition) | HCl in ethanol, ice bath | 90-92% |
Key intermediates include 3-methylnaloxone and noroxymorphone. The final salification step ensures stability and solubility in aqueous formulations .
Metabolic Reactions
Naloxone undergoes hepatic metabolism via three primary pathways :
Pathway | Enzyme Involved | Metabolite | Bioactivity |
---|---|---|---|
Glucuronidation | UGT2B7 | Naloxone-3-glucuronide (N3G) | Inactive |
N-Dealkylation | CYP3A4 | Noroxymorphone | Inactive |
6-Keto reduction | Aldo-keto reductases | 6α-/6β-Naloxol | Inactive |
- Glucuronidation accounts for ~60% of total metabolism, forming N3G as the major metabolite .
- N-Dealkylation and reduction pathways contribute to urinary excretion (25–40% within 6h) .
Stability and Degradation
This compound is stable under recommended storage conditions (25°C, protected from light) but degrades under extreme conditions :
Condition | Degradation Products | Implications |
---|---|---|
High temperature (>200°C) | Carbon oxides, nitrogen oxides, HCl gas | Toxic fumes |
Strong oxidizing agents | Chlorinated byproducts | Loss of efficacy |
Alkaline pH | Freebase naloxone precipitation | Reduced solubility |
Decomposition studies indicate that naloxone remains stable in acidic solutions (pH 4.0–6.5) but forms precipitates at alkaline pH .
Receptor Binding Kinetics
Naloxone acts as a competitive μ-opioid receptor (MOR) antagonist with rapid dissociation kinetics :
Parameter | Value | Method |
---|---|---|
MOR binding affinity (Kᵢ) | 1.0 nM | Radioligand displacement assay |
Dissociation half-life | 0.82–2.44 min | Positron emission tomography |
Biophase equilibration | 1.2–1.8 h (plasma t₁/₂) | Pharmacokinetic modeling |
Its inverse agonist activity displaces opioids like fentanyl and buprenorphine within minutes .
Analytical Characterization
Property | Value |
---|---|
Molecular weight | 363.84 g/mol |
Solubility (water) | 36.38 mg/mL (100 mM) |
LogP (octanol/water) | 2.09 |
pKa | 7.94 |
Spectroscopic Data (PubChem ):
- ¹H NMR : δ 6.70 (d, aromatic), 5.10 (s, hydroxyl), 3.20 (m, allyl group).
- FT-IR : Peaks at 3300 cm⁻¹ (OH), 1720 cm⁻¹ (ketone), 1600 cm⁻¹ (aromatic C=C).
Applications De Recherche Scientifique
Emergency Medicine
Opioid Overdose Reversal
Naloxone is most recognized for its role in emergency medicine as a life-saving intervention for opioid overdoses. Studies have demonstrated its effectiveness in rapidly restoring normal respiratory function in patients experiencing opioid toxicity. For instance, a case study reported successful recovery of a patient with methadone intoxication after nebulized naloxone was administered when IV access was difficult .
Intranasal Administration
The intranasal route has gained popularity due to its ease of use and effectiveness. The FDA has approved several intranasal formulations, including Narcan and Rezynopy, which allow for rapid administration without the need for needles . Pharmacokinetic studies indicate that intranasal naloxone achieves comparable systemic concentrations to traditional IM injections within minutes, making it suitable for community use .
Community-Based Programs
Take-Home Naloxone (THN) Initiatives
THN programs have been implemented globally to empower individuals at risk of opioid overdose or their families to administer naloxone in emergencies. Research indicates that these programs significantly reduce mortality rates associated with opioid overdoses . The accessibility of naloxone through pharmacies and community organizations has facilitated its widespread use.
Treatment of Opioid Use Disorder
Withdrawal Management
Naloxone is also utilized in managing withdrawal symptoms in patients undergoing treatment for opioid use disorder. It can precipitate withdrawal symptoms in dependent individuals; however, it is sometimes used strategically to monitor withdrawal severity and guide treatment decisions . Studies have explored the combination of naloxone with other medications like buprenorphine to enhance withdrawal management efficacy .
Pediatric Use
Recent studies have indicated that naloxone is safe and effective for pediatric populations experiencing opioid overdose. The FDA's approval of formulations suitable for children underscores its importance in pediatric emergency care settings .
Novel Formulations and Delivery Systems
Research into new formulations and delivery systems for naloxone continues to evolve. For example, nebulized naloxone has shown promise as an effective alternative for patients who may not tolerate other routes or where IV access is challenging . Additionally, ongoing studies are examining long-acting formulations that could provide extended protection against overdose.
Case Studies and Research Findings
Mécanisme D'action
Le chlorhydrate de naloxone exerce ses effets en se liant de manière compétitive aux récepteurs μ-opioïdes, déplaçant les agonistes opioïdes de ces récepteurs. Cette action inverse rapidement les effets des opioïdes, tels que la dépression respiratoire et la dépression du système nerveux central. La forte affinité de la naloxone pour les récepteurs μ-opioïdes garantit qu’elle bloque efficacement les effets des opioïdes, même à faibles doses .
Composés similaires :
Naltrexone : Un autre antagoniste opioïde utilisé pour le traitement de la dépendance aux opioïdes et à l’alcool.
Méthylnaltrexone : Utilisé pour traiter la constipation induite par les opioïdes sans affecter le soulagement de la douleur.
Nalméfène : Utilisé pour le traitement de la dépendance à l’alcool et du surdosage aux opioïdes
Unicité du chlorhydrate de naloxone : Le chlorhydrate de naloxone est unique en raison de son début d’action rapide et de sa forte affinité pour les récepteurs μ-opioïdes, ce qui en fait le premier choix pour le traitement d’urgence des surdosages aux opioïdes. Contrairement à la naltrexone et à la méthylnaltrexone, le chlorhydrate de naloxone est spécifiquement conçu pour l’inversion immédiate des effets des opioïdes, plutôt que pour une gestion à long terme .
Comparaison Avec Des Composés Similaires
Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.
Methylnaltrexone: Used to treat opioid-induced constipation without affecting pain relief.
Nalmefene: Used for the treatment of alcohol dependence and opioid overdose
Uniqueness of Naloxone Hydrochloride: this compound is unique in its rapid onset of action and high affinity for μ-opioid receptors, making it the first choice for emergency treatment of opioid overdoses. Unlike naltrexone and methylnaltrexone, this compound is specifically designed for immediate reversal of opioid effects, rather than long-term management .
Activité Biologique
Naloxone hydrochloride is a potent opioid antagonist primarily used in the reversal of opioid overdoses. Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and effects on withdrawal syndromes. This article explores these aspects in detail, supported by data tables and relevant case studies.
Naloxone acts primarily as a competitive antagonist at the µ-opioid receptor (MOR), with a binding affinity of approximately 1 nM. It effectively displaces opioids from these receptors, reversing their effects without exhibiting any intrinsic agonistic activity. This mechanism is crucial in clinical settings, especially during opioid overdose situations.
- Binding Affinity : Naloxone binds to MOR with high affinity, requiring blockade of about 50% of these receptors to reverse opioid effects .
- Kinetics : The dissociation half-life of naloxone from MOR is notably rapid (less than 1 minute), which contributes to its effectiveness in acute settings but also means that its effects can wear off quickly, necessitating repeated doses in cases of prolonged opioid action .
Pharmacokinetics
The pharmacokinetic profile of naloxone reveals important information regarding its absorption, distribution, metabolism, and elimination:
Parameter | Intranasal (8 mg) | Intramuscular (0.4 mg) | Intravenous (2 mg) |
---|---|---|---|
Cmax (ng/mL) | 12.3 - 12.8 | 0.876 - 0.910 | 26.2 |
Tmax (hours) | 0.25 | 0.25 | 0.25 |
AUC (h*ng/mL) | 16.7 - 19.0 | 1.94 - 1.95 | 12.8 |
Volume of Distribution (L) | 200 | N/A | N/A |
Protein Binding | ~45% | N/A | N/A |
- Bioavailability : The intranasal route shows a bioavailability of approximately 42-47%, making it a practical option for emergency situations where intravenous administration may not be feasible .
Withdrawal Syndromes
Naloxone is also studied for its role in precipitating withdrawal symptoms in opioid-dependent individuals. Research indicates that naloxone administration can lead to significant physiological changes:
- Noradrenaline Turnover : Studies have shown that naloxone-precipitated withdrawal increases noradrenaline turnover in specific brain regions, such as the hypothalamic paraventricular nucleus (PVN) and ventrolateral medulla (VLM) .
- Behavioral Effects : In animal models, naloxone has been linked to increased anxiety-like behaviors and somatic withdrawal signs such as jumping and wet-dog shakes .
Case Study: Naloxone-Precipitated Withdrawal
A study involving genetically engineered mice lacking functional corticotropin-releasing factor receptor type 1 (CRF1R) demonstrated that naloxone-induced withdrawal symptoms were significantly altered by the absence of this receptor. The findings suggested that CRF1R plays a role in the adaptive changes induced by naloxone during morphine withdrawal .
Clinical Applications
Naloxone's efficacy extends beyond overdose reversal; it has been associated with improved outcomes in various clinical scenarios:
- Out-of-Hospital Cardiac Arrests : A cohort study indicated that naloxone administration was linked to increased rates of return of spontaneous circulation (ROSC) and survival to hospital discharge in patients experiencing drug-related cardiac arrests . The number needed to treat for ROSC was found to be 9, highlighting its significance in emergency medicine.
Propriétés
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDIGOSVORSAK-STHHAXOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
465-65-6 (Parent) | |
Record name | Naloxone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70957097 | |
Record name | Naloxone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532915 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
357-08-4 | |
Record name | Naloxone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naloxone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naloxone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALOXONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.